Pimobendan

Description

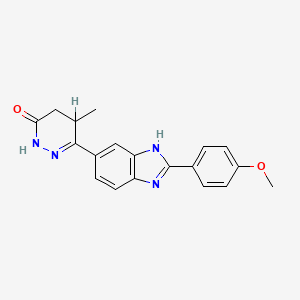

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJJMFZWDBELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048280 | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-27-9, 118428-37-8, 118428-38-9 | |

| Record name | Pimobendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimobendan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Pimobendan

Calcium Sensitization of Cardiac Myofilaments One of the primary mechanisms by which pimobendan (B44444) enhances cardiac contractility is through calcium sensitization.todaysveterinarypractice.comdvm360.comvetfolio.comresearchgate.netThis process increases the responsiveness of the cardiac muscle's contractile apparatus to calcium ions.dvm360.compatsnap.com

Effects on Myocardial Oxygen Consumption and Energy Requirements Calcium sensitization by this compound is associated with favorable effects on myocardial energy utilization.nih.govBy increasing the efficiency of calcium usage by the contractile proteins, this compound allows for enhanced force generation without a proportional increase in myocardial oxygen consumption or energy requirements.dvm360.comvin.comvettimes.comThis "energy-economical" increase in contractility is advantageous, particularly in the context of a failing heart where energy reserves may be compromised.dvm360.comvin.comStudies have shown that this compound can decrease myocardial oxygen consumption while increasing cardiac output.nih.gov

Here is a table summarizing some research findings on this compound's effects:

| Study | Patient Population / Model | Key Finding on Myocardial Energetics / Oxygen Consumption | Citation |

| Effects of this compound on hemodynamics and myocardial energetics | Patients with idiopathic dilated cardiomyopathy | Decreased myocardial oxygen consumption from 14.3 +/- 5.1 to 10.6 +/- 3.8 ml/min/100 g (p < 0.05) | nih.gov |

| This compound: Understanding its cardiac effects in dogs | Dogs | Positive inotropic effect with only a small increase in myocardial energy consumption. | dvm360.com |

| Calcium sensitization with this compound | Patients with chronic congestive heart failure | Increases myocardial contractility by improving energy utilization without increased intracellular cAMP. | nih.gov |

| Promising Cardiovascular Drugs--Pimobendan | Not specified | Improved contractility without attendant increased myocardial oxygen or energy requirements. | vin.com |

Phosphodiesterase III Inhibition In addition to calcium sensitization, this compound also acts as a phosphodiesterase III (PDE III) inhibitor.todaysveterinarypractice.comvetfolio.comresearchgate.netnih.govThis inhibitory action contributes to both its positive inotropic and vasodilatory effects.todaysveterinarypractice.comvetfolio.compatsnap.com

Vascular Smooth Muscle Relaxation and Vasodilation The inhibition of PDE III by this compound leads to increased cAMP levels in vascular smooth muscle cells, promoting their relaxation.vetfolio.compatsnap.comnih.govThis relaxation results in vasodilation, affecting both arterial and venous blood vessels.todaysveterinarypractice.comvetfolio.comvin.comArterial vasodilation reduces afterload (the resistance the heart pumps against), while venous vasodilation reduces preload (the volume of blood returning to the heart).vetfolio.compatsnap.comThese reductions in preload and afterload decrease the workload on the heart and improve cardiac output.vetfolio.compatsnap.com

Here is a table illustrating the dual mechanisms of action:

| Mechanism | Target Enzyme/Protein | Cellular Effect | Physiological Outcome | Citation |

| Calcium Sensitization | Troponin C | Increased calcium affinity of myofilaments | Enhanced Myocardial Contractility | dvm360.comvetfolio.comresearchgate.netjchemrev.comoup.com |

| Phosphodiesterase III Inhibition | PDE III | Increased intracellular cAMP levels | Vasodilation, Mild Inotropy | vetfolio.compatsnap.comnih.govnih.gov |

Integrated Hemodynamic Effects of this compound

The combined calcium sensitizing and PDE3 inhibitory effects of this compound result in integrated hemodynamic changes that are beneficial in conditions of impaired cardiac function.

Reduction in Preload and Afterload

This compound induces balanced vasodilation by inhibiting PDE3 in both arterial and venous vascular smooth muscle vin.comtodaysveterinarypractice.com. This vasodilation leads to a reduction in both preload and afterload vin.comdvm360.comresearchgate.netallenpress.com.

Reduction in preload occurs due to venodilation, which decreases the pressure and volume of blood returning to the heart vin.comdvm360.com. Studies have shown that this compound can significantly reduce pulmonary capillary wedge pressure, an indicator of left atrial pressure and thus preload researchgate.net.

Afterload reduction is a result of arteriolar dilation, which decreases the resistance against which the left ventricle must pump blood vin.comdvm360.com. This reduction in systemic vascular resistance improves the heart's ability to eject blood frontiersin.orgavma.org. Research indicates that this compound significantly reduces both systemic and pulmonic vascular resistances chula.ac.th.

Increase in Cardiac Output and Systolic Ejection Flow

The positive inotropic effect of this compound, mediated by calcium sensitization, increases myocardial contractility patsnap.comvin.comtodaysveterinarypractice.com. This enhanced contractility, coupled with the reduction in afterload, leads to an increase in stroke volume (the amount of blood ejected with each beat) and subsequently, an increase in cardiac output (the total volume of blood pumped by the heart per minute) researchgate.netresearchgate.netavma.orgredalyc.org.

Studies in healthy dogs have demonstrated that intravenous administration of this compound significantly increased stroke volume and cardiac output avma.org. Similarly, research in healthy cats showed increased cardiac output following intravenous this compound administration researchgate.net. The increase in cardiac output is attributed to enhanced myocardial relaxation, promoting increased blood volume during left ventricular relaxation, and improved contractile capacity frontiersin.org.

Interactive Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Dogs avma.org

| Parameter | Baseline (mean ± SD) | Post-Pimobendan (mean ± SD) | p-value |

| Stroke Volume (mL/kg) | 1.06 ± 0.13 | 1.42 ± 0.21 | < 0.05 |

| Cardiac Output (mL/kg/min) | 109.9 ± 14.2 | 145.3 ± 21.7 | < 0.05 |

| Systemic Vascular Resistance | 3098.4 ± 305.7 | 1729.5 ± 337.4 | < 0.05 |

| Heart Rate (beats/min) | 104.1 ± 11.8 | 102.1 ± 12.5 | > 0.05 |

Data extracted from a study on healthy Beagle dogs administered 0.15 mg/kg of this compound intravenously. avma.org

Influence on Heart Rate and Stroke Volume

While this compound consistently increases stroke volume due to its positive inotropic and vasodilatory effects researchgate.netavma.orgum.ac.ir, its influence on heart rate can vary. Some studies in healthy dogs have shown no significant change in heart rate following this compound administration avma.orgresearchgate.net. However, other research, particularly with intravenous administration or in specific conditions, has indicated an increase in heart rate researchgate.net. In some instances, a decrease in heart rate has also been observed nih.gov. The effect on heart rate may be influenced by factors such as the dose, route of administration, and the underlying cardiac condition researchgate.net.

Interactive Table 2: Influence of this compound on Stroke Volume and Heart Rate in Different Studies

| Study Population | Administration Route | Stroke Volume Effect | Heart Rate Effect | Source |

| Healthy Dogs | Intravenous | Increased | No significant change | avma.org |

| Healthy Cats | Intravenous | Increased | Increased | researchgate.net |

| Dogs with Mild Mitral Regurgitation | Oral | No change | No change | researchgate.net |

| Healthy Rabbits | Oral | Increased | Not specified | um.ac.ir |

| Dogs with Tachycardia Induced Dilated Cardiomyopathy | Oral | Increased | Decreased | nih.gov |

Neurohormonal Modulation

Chronic heart failure is associated with the activation of neurohormonal systems, including the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS) vin.com. Modulation of these systems is a key aspect of heart failure management vin.com.

Attenuation of Renin-Angiotensin-Aldosterone System (RAAS) Activity

While some cardiovascular drugs can activate the RAAS, studies suggest that this compound, due to its balanced vasodilatory and positive inotropic effects, may not significantly activate the RAAS in healthy subjects nih.govresearchgate.net. The hypothesis is that the positive inotropic effect offsets the vasodilatory effect, thereby ameliorating RAAS stimulation nih.gov.

Research in healthy dogs showed no significant increase in urinary aldosterone:creatinine (B1669602) ratio with this compound administration alone nih.govresearchgate.net. However, this compound did not prevent the RAAS activation associated with furosemide (B1674285) therapy nih.govresearchgate.netavma.org. While acute effects in healthy individuals may not show RAAS activation, the long-term influence in patients with heart failure, where RAAS is already activated, can be complex. Some findings suggest that drugs suppressing RAAS might be beneficial when added to this compound and furosemide in managing heart failure researchgate.net.

Modulation of Sympathetic Nervous System (SNS) Activity

The sympathetic nervous system is typically activated in heart failure vin.comnih.gov. This compound's influence on SNS activity is not fully straightforward and can vary depending on the context.

Studies in healthy young men indicated that this compound administration led to an increase in basal sympathetic nerve activity and augmented cardiopulmonary baroreflex sensitivity, without altering arterial pressure or heart rate nih.gov. This effect was potentially linked to a decrease in central venous pressure nih.gov.

In contrast, research in dogs with symptomatic myxomatous mitral valve degeneration treated with a combination of this compound, furosemide, and enalapril (B1671234) showed an enhancement of cardiac autonomic modulation, inferred from increased heart rate variability researchgate.netnih.gov. This suggests that in the context of heart failure and combination therapy, this compound may contribute to restoring a more normal autonomic nervous system balance researchgate.netnih.gov. Additionally, a study in dogs with mild mitral regurgitation showed a significant decrease in plasma norepinephrine (B1679862) concentration after 4 weeks of this compound treatment researchgate.net.

Effects on Natriuretic Peptides (ANP, BNP)

Natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), are hormones released in response to cardiac stretch and pressure overload. They play a crucial role in maintaining cardiovascular homeostasis by promoting vasodilation and natriuresis, thus counteracting the effects of the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system vin.comrvc.ac.uk. In heart failure, levels of ANP and BNP are typically elevated as the body attempts to compensate for impaired cardiac function vin.comrvc.ac.uk.

Studies have investigated the impact of this compound administration on circulating levels of natriuretic peptides. In humans with non-ischemic moderate heart failure, long-term administration of this compound as an adjunct to standard therapy resulted in decreased plasma levels of ANP and BNP after 3 months of treatment, and these reduced levels were sustained for up to 2 years jcc.gr.jp.

A study in dogs with pulmonary hypertension secondary to degenerative mitral valve disease showed that this compound treatment led to a significant decrease in N-terminal probrain natriuretic peptide (NT-proBNP) concentrations in the short term compared to placebo researchgate.netnih.gov. However, this change in NT-proBNP was not sustained in the long term, although the reduction in peak tricuspid regurgitant flow velocity was maintained researchgate.netnih.gov.

Another study in dogs with preclinical mitral valve disease (ACVIM B1) demonstrated that NT-proBNP values decreased significantly during the treatment period with this compound, and the post-exercise increase was attenuated researchgate.net.

Here is a summary of research findings on this compound's effects on Natriuretic Peptides:

| Study Population (Species, Condition) | Natriuretic Peptide Measured | Key Finding | Citation |

| Humans with non-ischemic moderate heart failure | ANP, BNP | Decreased plasma levels after 3 months, sustained for 2 years. | jcc.gr.jp |

| Dogs with pulmonary hypertension secondary to MMVD | NT-proBNP | Decreased short-term, not sustained long-term. | researchgate.netnih.gov |

| Dogs with preclinical mitral valve disease (ACVIM B1) | NT-proBNP | Decreased significantly during treatment, attenuated post-exercise increase. | researchgate.net |

| Dogs with tachycardia induced DCM phenotype (acute study) | NT-proBNP | Not significantly changed with a single dose. | researchgate.netnih.govnih.gov |

Additional Pharmacodynamic Properties

Beyond its primary inotropic and vasodilatory actions and effects on natriuretic peptides, this compound exhibits several other pharmacodynamic properties that contribute to its therapeutic utility.

Lusitropy refers to the active process of myocardial relaxation, which is crucial for adequate diastolic filling of the heart chambers vettimes.comctvrc.canih.gov. Impaired lusitropy is a characteristic feature of diastolic dysfunction, often present in various forms of heart disease.

This compound has been shown to possess positive lusitropic effects, meaning it enhances the rate and extent of myocardial relaxation vettimes.comctvrc.cavin.comvin.comnih.govmsdvetmanual.com. This effect is thought to be mediated, at least in part, by its PDEIII inhibitory activity, which leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cardiomyocytes, promoting calcium reuptake into the sarcoplasmic reticulum and thus facilitating relaxation vettimes.comfrontiersin.orgmsdvetmanual.com. Calcium sensitization may also play a role in improving relaxation mdpi.com.

Studies in dogs with tachycardia-induced dilated cardiomyopathy have indicated that improved lusitropic function may contribute to the observed survival benefit researchgate.netnih.govnih.gov. Echocardiographic assessments have shown a decrease in isovolumetric relaxation time (IVRT) normalized to heart rate in dogs treated with this compound, suggesting enhanced diastolic function researchgate.netnih.govnih.gov. This compound has also been shown to improve diastolic function in dogs with pacing-induced cardiomyopathy and humans with idiopathic dilated cardiomyopathy frontiersin.org. In cats, this compound has been shown to decrease left atrial size, implying a potential lusitropic or left atrial function benefit frontiersin.org.

This compound has demonstrated anti-inflammatory properties, particularly through the inhibition of nuclear factor-kappa B (NF-κB) activation vettimes.comecrjournal.comresearchgate.netresearchgate.net. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammatory and immune responses ecrjournal.comresearchgate.net. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 ecrjournal.comresearchgate.net.

Research in mice with heart failure has shown that this compound reduced the concentration of some adverse cytokines todaysveterinarypractice.comtodaysveterinarypractice.com. In a murine model of heart failure due to EMCV myocarditis, this compound improved survival and decreased inflammatory lesions in the heart, which appeared to be mediated by inhibiting the production of TNF-α, IL-1β, IL-6, and nitric oxide ecrjournal.comresearchgate.net. Preliminary studies have also suggested that this compound may decrease inflammation in animal models of arthritis and reduce CRP levels in human patients with heart failure and rheumatoid arthritis ecrjournal.com.

Platelet activation and aggregation contribute to thrombotic events, which can be a complication in patients with cardiovascular disease. This compound has been reported to have inhibitory effects on platelet aggregation vettimes.comvin.comvin.commsdvetmanual.com.

This anti-thrombotic property is primarily attributed to PDEIII inhibition in platelets, which leads to increased intracellular cAMP levels. Elevated cAMP in platelets inhibits their activation and aggregation msdvetmanual.comtodaysveterinarypractice.comtodaysveterinarypractice.com.

Studies have investigated the effect of this compound on platelet aggregation in various settings. In human whole blood, this compound inhibited both spontaneous and collagen-induced platelet aggregation in a dose-dependent manner oup.com. A study in healthy dogs showed that this compound mildly inhibited platelet aggregation, although at a concentration higher than typically considered clinically relevant todaysveterinarypractice.comtodaysveterinarypractice.com. Another study in Cavalier King Charles Spaniels with myxomatous mitral valve disease confirmed an inhibitory effect of this compound on ADP-induced platelet aggregation at a high concentration (10 μM) but not at a therapeutic concentration (0.03 μM) vin.com. The effect at high concentrations was influenced by age vin.com. The clinical relevance of this compound's platelet inhibitory effect in dogs and cats is not yet fully clear msdvetmanual.com.

Baroreceptors are stretch-sensitive receptors located in the walls of major arteries (such as the carotid sinus and aortic arch) that play a critical role in the short-term regulation of blood pressure by sensing changes in arterial stretch and influencing autonomic nervous system activity cvphysiology.com. In chronic heart failure, baroreceptor sensitivity can become impaired, contributing to maladaptive neurohumoral activation avma.org.

This compound has been suggested to improve or reverse the desensitization of baroreceptors vin.comvin.comresearchgate.net. This effect could potentially contribute to a more appropriate autonomic response to hemodynamic changes, helping to modulate sympathetic outflow and RAAS activation vin.comavma.org.

A study in healthy young men investigated the effect of this compound on cardiopulmonary baroreflex control of sympathetic nerve activity. The study concluded that this compound augmented cardiopulmonary baroreflex sensitivity nih.gov. While the exact mechanisms underlying this compound's effect on baroreceptor sensitivity are not fully elucidated, it is considered an additional beneficial property in the context of cardiovascular disease vin.comvin.com.

Preclinical and Clinical Efficacy of Pimobendan in Animal Models and Veterinary Patients

Myxomatous Mitral Valve Disease (MMVD) / Chronic Valvular Heart Disease (CVHD) in Canines

Myxomatous Mitral Valve Disease is the most prevalent heart condition in dogs, especially affecting middle-aged to older small breeds. illinois.edu It is characterized by the degeneration of the mitral valve, leading to blood leaking backward into the left atrium (mitral regurgitation). fda.gov

A landmark study, the "Evaluation of Pimobendan (B44444) In dogs with Cardiomegaly caused by preclinical myxomatous mitral valve disease" (EPIC) trial, provided crucial evidence for the use of this compound in the preclinical stage of MMVD. cardiaceducationgroup.orgrvc.ac.uk This large-scale, multicenter, randomized, placebo-controlled study investigated the effect of this compound on delaying the onset of congestive heart failure (CHF) in dogs with preclinical MMVD and documented heart enlargement (Stage B2). cardiaceducationgroup.orgmckeevervetderm.com

The EPIC trial demonstrated that administering this compound to dogs in Stage B2 MMVD significantly prolonged the preclinical period. nih.govnih.gov The median time to the onset of the primary endpoint (a composite of the onset of left-sided CHF, cardiac-related death, or euthanasia) was extended by approximately 15 months in the this compound group compared to the placebo group. nih.govepictrial.comdvm360.com Dogs treated with this compound had a median time to the primary endpoint of 1228 days, whereas the placebo group had a median of 766 days. cardiaceducationgroup.orgnih.gov This represented a 60% prolongation of the asymptomatic phase. epictrial.comepictrial.com

The key inclusion criteria for dogs in the EPIC study, which now help define Stage B2 MMVD for which this compound is recommended, included:

A characteristic systolic heart murmur of mitral regurgitation (grade 3/6 or higher). cardiaceducationgroup.org

Echocardiographic evidence of an enlarged left atrium and ventricle, specifically a left atrial-to-aortic root ratio (LA/Ao) of ≥1.6 and a normalized left ventricular internal dimension in diastole (LVIDDN) of ≥1.7. todaysveterinarypractice.comcardiaceducationgroup.org

Radiographic evidence of cardiomegaly, with a vertebral heart size (VHS) greater than 10.5. todaysveterinarypractice.comcardiaceducationgroup.org

The U.S. Food and Drug Administration has granted conditional approval for a this compound formulation (Vetmedin-CA1) specifically for delaying the onset of congestive heart failure in dogs with Stage B2 preclinical MMVD. fda.govvetfolio.com

EPIC Trial: Key Findings

| Parameter | This compound Group | Placebo Group | Significance |

|---|---|---|---|

| Median Time to Primary Endpoint (CHF, Cardiac Death, or Euthanasia) | 1228 days | 766 days | P = 0.0038 |

| Median Overall Survival Time | 1059 days | 902 days | P = 0.012 |

This compound is a cornerstone in the management of congestive heart failure (CHF) resulting from MMVD (Stages C and D). todaysveterinarypractice.com When added to standard heart failure therapies, such as diuretics (like furosemide (B1674285) and torasemide) and angiotensin-converting enzyme (ACE) inhibitors (like benazepril), this compound has been shown to improve clinical status and increase survival times. todaysveterinarypractice.commdpi.comdvm360.com

Clinical studies have demonstrated that this compound leads to an enhanced quality of life in dogs with CHF secondary to MMVD. nih.gov One study reported a significant increase in survival time for dogs with CHF due to MMVD treated with this compound in addition to conventional therapy (median survival of 334 days) compared to those on conventional therapy alone (136 days). nih.gov The QUEST study also found that this compound, when combined with standard therapy, prolonged the life expectancy of patients with CHF secondary to MMVD. mdpi.com

The therapeutic benefits of this compound in this context are attributed to its inodilator properties, which improve cardiac contractility without increasing myocardial oxygen demand and reduce both preload and afterload, thereby lessening the workload on the failing heart. todaysveterinarypractice.comdvm360.com

This compound in CHF Secondary to MMVD: Survival Data

| Treatment Group | Median Survival Time (Days) |

|---|---|

| This compound + Conventional Therapy | 277 - 334 |

| Conventional Therapy Alone | 136 |

Dilated Cardiomyopathy (DCM) in Canines

Dilated cardiomyopathy is a primary disease of the cardiac muscle characterized by ventricular chamber enlargement and systolic dysfunction. illinois.edu

The "Efficacy of this compound in the Prevention of Congestive Heart Failure or Sudden Death in Doberman Pinschers with Preclinical Dilated Cardiomyopathy" (PROTECT) study was a significant trial investigating this compound's role in preclinical DCM. nih.govvin.com This randomized, placebo-controlled study focused on Doberman Pinschers, a breed predisposed to DCM. nih.govdvm360.com

The PROTECT study demonstrated that this compound administration to Dobermans with preclinical DCM significantly delayed the onset of clinical signs and extended survival. nih.goved.ac.uk The median time to the primary endpoint (the onset of CHF or sudden death) was significantly longer in the this compound group (718 days) compared to the placebo group (441 days). nih.govdvm360.comnih.gov

PROTECT Study: Key Findings in Doberman Pinschers with Preclinical DCM

| Parameter | This compound Group | Placebo Group | Significance |

|---|---|---|---|

| Median Time to Primary Endpoint (CHF or Sudden Death) | 718 days | 441 days | P = 0.0088 |

| Median Survival Time | 623 days | 466 days | P = 0.034 |

For dogs in congestive heart failure due to DCM, this compound is considered a standard component of therapy. nih.gov Its addition to conventional treatments improves clinical status and delays the onset of refractory signs of heart failure. todaysveterinarypractice.com

Studies have shown a marked survival benefit in Doberman Pinschers with CHF secondary to DCM when treated with this compound. In one study, the median survival time for Dobermans treated with this compound was 329 days, compared to just 50 days for those receiving a placebo. vetfolio.com These results underscore the significant positive impact of this compound on the prognosis for dogs with clinical DCM. todaysveterinarypractice.comnih.gov

Other Cardiovascular Conditions and Species

While this compound is most extensively studied in canines with MMVD and DCM, its use has been explored in other species and for other conditions.

The use of this compound in cats is considered "off-label," as it is not specifically approved for this species. vcahospitals.com The most common feline heart disease is hypertrophic cardiomyopathy (HCM), which is characterized by a thickening of the heart muscle and often preserved systolic function. illinois.edutodaysveterinarypractice.com The rationale for using a positive inotrope like this compound in cats with HCM is not as straightforward as in canine DCM. illinois.edutodaysveterinarypractice.com

However, some retrospective studies have reported its use in cats with CHF from various cardiomyopathies. todaysveterinarypractice.com There is some evidence to suggest a potential survival benefit in cats with HCM and CHF treated with this compound. frontiersin.org One study is investigating this compound as a potential treatment to reduce the likelihood of arterial clot formation in cats with advanced heart disease. osu.edu Because of the risk of exacerbating left ventricular outflow tract obstruction, a potential complication of HCM, an echocardiogram is often recommended before starting this compound in cats. illinois.edutodaysveterinarypractice.com Further prospective studies are needed to fully establish the role and safety of this compound in feline cardiac disease. nih.govtodaysveterinarypractice.com

Hypertrophic Cardiomyopathy (HCM) in Felines

The use of this compound in cats with hypertrophic cardiomyopathy (HCM) has been a subject of investigation and debate, primarily due to theoretical concerns that its positive inotropic effects could worsen dynamic left ventricular outflow tract obstruction (LVOTO). vetpracticesupport.comfrontiersin.org However, its potential benefits, such as improved ventricular relaxation and enhanced atrial function, have prompted clinical studies. todaysveterinarypractice.com

A significant retrospective case-control study suggested a substantial survival benefit for cats with HCM and congestive heart failure (CHF) treated with this compound. The median survival time for cats receiving this compound was 626 days, compared to 103 days for control cats not receiving the drug. vetpracticesupport.com It is noteworthy that only a small fraction of the cats treated with this compound in this study had the obstructive form of HCM. vetpracticesupport.com

To address the safety concerns regarding LVOTO, a randomized, placebo-controlled, crossover study was conducted on 13 cats with naturally occurring HCM. frontiersin.orgresearchgate.net This study found that a single dose of this compound did not significantly increase LVOT velocities compared to a placebo. researchgate.netfrontiersin.org Furthermore, there was no difference in the number of cats identified with LVOT obstruction between the this compound and placebo groups. researchgate.netfrontiersin.org A key finding from this research was a significant improvement in left atrial function, evidenced by an increase in left atrial fractional shortening in the this compound group. researchgate.netfrontiersin.org This improvement in atrial function may contribute to the survival benefit observed in other studies, as reduced left atrial function is associated with an increased risk of thromboembolism and death in cats with HCM. frontiersin.org

| Study Type | Subjects | Key Findings | Reference |

|---|---|---|---|

| Retrospective Case-Control | 27 cats with HCM and CHF | Median survival was significantly longer in the this compound group (626 days) vs. the control group (103 days). | vetpracticesupport.com |

| Randomized, Placebo-Controlled, Crossover | 13 cats with naturally-occurring HCM | This compound did not exacerbate LVOT obstruction. It significantly increased left atrial fractional shortening (41.7% vs. 36.1% for placebo). | researchgate.netfrontiersin.org |

| Prospective, Randomized, Placebo-Controlled Field Study | 83 cats with HCM and recent CHF | No significant difference in the primary outcome (success at 180 days). In non-obstructive cats, the success rate was 32% (this compound) vs. 18.2% (placebo). In obstructive cats, the success rate was 28.6% (this compound) vs. 60% (placebo). | nih.govresearchgate.netuzh.ch |

Pulmonary Arterial Hypertension (PAH)

This compound's properties as an inodilator, stemming from its dual mechanism of phosphodiesterase III (PDE III) inhibition and calcium sensitization, suggest its potential utility in managing pulmonary arterial hypertension (PAH). nih.govresearchgate.net The inhibition of PDE III leads to vasodilation in both systemic and pulmonary vessels, which can help reduce pulmonary vascular resistance. researchgate.nettodaysveterinarypractice.com

In veterinary patients, PAH is often secondary to other conditions, such as chronic respiratory disease or left-sided heart disease like degenerative mitral valve disease. nih.govvin.com Clinical studies have shown that this compound can be beneficial for pulmonary hypertension secondary to degenerative mitral valve disease. vin.com The positive effects in this context are likely multifactorial, resulting from reduced left atrial pressure, improved right heart systolic function, and decreased pulmonary vascular resistance. todaysveterinarypractice.com

A retrospective study evaluated the combined use of this compound and sildenafil (a PDE V inhibitor) in dogs with severe PH secondary to lung disease and hypoxia. nih.gov While the study did not find a statistically significant increase in survival times for the combination therapy compared to sildenafil alone, it highlighted the use of this compound in clinical cases of severe PH. nih.gov In a case report of a cat with giant right atrium and severe PH, the addition of this compound to standard therapy resulted in a marked reduction in the tricuspid regurgitation (TR) jet velocity from 4.8 m/s to 2.5 m/s after three weeks, indicating a significant decrease in pulmonary artery pressure and leading to full clinical improvement. vetdergikafkas.org

Experimental models have further elucidated this compound's effects. In a dog model of chronic precapillary PH induced by microsphere injections, intravenous this compound administration did not lower pulmonary arterial pressure but did significantly improve both right ventricular (RV) and left ventricular (LV) function. nih.gov The treatment led to an increase in the stroke volume index and improvements in the RV and LV Tei indices, which are measures of myocardial performance. nih.gov

| Study Type / Model | Subjects | Key Findings | Reference |

|---|---|---|---|

| Feline Case Report | Cat with giant right atrium and PH | Tricuspid regurgitation velocity decreased from 4.8 m/s to 2.5 m/s three weeks after starting this compound, indicating reduced pulmonary pressure. | vetdergikafkas.org |

| Experimental Dog Model (Chronic Precapillary PH) | 5 laboratory beagles | IV this compound improved RV and LV function (Tei index) and increased stroke volume index. No significant decrease in pulmonary arterial pressure was observed. | nih.gov |

| Retrospective Study | 28 dogs with severe PH | The combination of this compound and sildenafil did not result in a statistically significant increase in survival time compared to sildenafil alone for PH secondary to respiratory disease. | nih.gov |

Applications in Experimental Animal Models

Experimental animal models have been instrumental in characterizing the complex pharmacodynamic effects of this compound beyond its primary inodilator actions. nih.gov These studies allow for controlled investigation into the drug's impact on cardiac function and pathophysiology.

One such model involves inducing dilated cardiomyopathy (DCM) in dogs through rapid ventricular tachypacing. In a study using this model, a single oral dose of this compound resulted in significant improvements in systolic function and a reduction in the severity of mitral regurgitation (MR) compared to a placebo. nih.govnih.govresearchgate.net The study also noted a decrease in the isovolumetric relaxation time, suggesting a beneficial effect on cardiac relaxation (lusitropy), which may contribute to the survival benefit seen in clinical patients. nih.govnih.gov

Another important experimental model is the surgically induced mitral regurgitation model in rats, which mimics the volume overload state seen in dogs with degenerative mitral valve disease. nih.gov In this model, this compound treatment was shown to prevent cardiac dysfunction and mitigate cardiac mitochondrial dysfunction. nih.gov Furthermore, it helped preserve the ultrastructure of myocytes, suggesting a protective effect at a cellular level against the chronic stretching and damage caused by volume overload. nih.gov

The canine model of chronic precapillary pulmonary hypertension, created by repeated injection of microspheres, has been used to study right ventricular failure. In this setting, intravenous this compound effectively improved both RV and LV function and increased stroke volume, demonstrating its beneficial effects on cardiac performance even when it did not directly lower the established high pulmonary artery pressure. nih.gov

| Animal Model | Disease Modeled | Key Findings on this compound's Effects | Reference |

|---|---|---|---|

| Tachypacing-Induced DCM (Dog) | Dilated Cardiomyopathy | Increased systolic function, decreased mitral regurgitation severity, and improved lusitropic function (cardiac relaxation). | nih.govnih.govresearchgate.net |

| Surgically Induced Mitral Regurgitation (Rat) | Chronic Volume Overload (from MR) | Prevented cardiac dysfunction, mitigated mitochondrial dysfunction, and preserved myocyte ultrastructure. | nih.gov |

| Microsphere-Induced Pulmonary Hypertension (Dog) | Chronic Precapillary Pulmonary Hypertension | Improved right and left ventricular function (Tei Index) and increased stroke volume. | nih.gov |

Pharmacokinetic and Pharmacodynamic Studies of Pimobendan

Absorption Characteristics Across Species

Pimobendan (B44444) is rapidly absorbed following oral administration, with a bioavailability of 60–65%. wikipedia.org However, the presence of food can decrease the bioavailability of the aqueous solution form of the drug. wikipedia.orgboehringer-ingelheim.comfda.gov Studies in healthy dogs have shown that this compound is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 1.1 hours for a nonaqueous oral solution. nih.gov

In a study involving healthy Beagle dogs administered a this compound-pentoxifylline liquid mixture, the Tmax for this compound was 52.50 ± 31.22 minutes. e-jvc.org Another study comparing oral and rectal administration in healthy dogs found that the Tmax after oral administration of a tablet was 2.1 ± 0.9 hours. nih.govauburn.edu The variability in absorption rates is a notable characteristic of this compound. nih.gov

While the majority of comprehensive pharmacokinetic data is available for dogs, studies in healthy cats also demonstrate oral absorption of this compound. researchgate.net One study in cats indicated that the disposition of this compound is best described by a one-compartment open model with first-order absorption. researchgate.net

Distribution and Protein Binding

Following absorption, this compound is readily distributed into the tissues, as indicated by its steady-state volume of distribution of 2.6 L/kg. boehringer-ingelheim.comfda.govboehringer-ingelheim.comnih.gov This value suggests extensive distribution throughout the body. In one study involving intravenous administration in healthy dogs, a large volume of distribution of approximately 9 L/kg was observed. frontiersin.orgnih.govresearchgate.net

This compound exhibits high plasma protein binding, with reports indicating that it is 90–95% bound to plasma proteins in circulation. wikipedia.orgncats.io This high degree of protein binding may have clinical implications in patients with low blood protein levels (hypoproteinemia/hypoalbuminemia) or when co-administered with other drugs that are also highly protein-bound. wikipedia.orgncats.io Both this compound and its active metabolite, O-desmethyl-pimobendan (ODMP), are approximately 90% protein-bound. nih.gov

Metabolism and Active Metabolites (O-desmethyl-pimobendan)

This compound is metabolized in the liver, primarily through oxidative demethylation, into its major pharmacologically active metabolite, O-desmethyl-pimobendan (ODMP). wikipedia.orgboehringer-ingelheim.com This active metabolite is then conjugated with sulfate (B86663) or glucuronic acid. boehringer-ingelheim.com

The parent compound, this compound, acts as a potent calcium sensitizer, while ODMP is a more potent phosphodiesterase III (PDE3) inhibitor. wikipedia.orgncats.io Following oral administration, this compound is rapidly converted to ODMP. nih.govauburn.edufrontiersin.org In dogs, the systemic exposure to ODMP can be greater than that of the parent compound due to its slower elimination. frontiersin.org Studies have shown that the maximum plasma concentration of ODMP is typically reached a few hours after the administration of this compound. boehringer-ingelheim.com In one study, the mean Cmax for this compound and ODMP were observed at 2 and 3 hours post-dose, respectively. boehringer-ingelheim.comnih.gov

Elimination Pathways and Half-Life

The elimination of this compound and its metabolites occurs mainly via the feces after excretion in the bile. wikipedia.orgboehringer-ingelheim.com The terminal elimination half-life of this compound is relatively short. In dogs, the half-life of this compound in the blood is approximately 0.4 to 0.5 hours, while the half-life of its active metabolite, ODMP, is longer at around 2 hours. wikipedia.orgboehringer-ingelheim.comnih.govmdpi.com

Different studies have reported slight variations in these values. For instance, one study in healthy dogs reported elimination half-lives of 0.9 hours for this compound and 1.6 hours for ODMP after administration of a nonaqueous oral solution. nih.gov Another study in dogs with myxomatous mitral valve disease found the elimination half-lives to be approximately 1 hour for this compound and 1.3 hours for ODMP. nih.gov A study in Beagle dogs reported an even shorter elimination half-life of 32.96 ± 9.80 minutes for this compound. e-jvc.org After oral administration, plasma levels of this compound and its active metabolite are typically below quantifiable levels by 4 and 8 hours, respectively. boehringer-ingelheim.comnih.govmdpi.com The total body clearance of this compound is approximately 90 mL/min/kg. boehringer-ingelheim.comnih.govmdpi.com

Dose-Response Relationships in Cardiovascular Parameters

This compound's effects on cardiovascular parameters are dose-dependent. In normal dogs, this compound has been shown to increase LV dP/dtmax, a measure of myocardial contractility, in a dose-dependent manner at oral doses ranging from 0.1 to 0.5 mg/kg. fda.govboehringer-ingelheim.comnih.gov This positive inotropic effect is a key component of its therapeutic action. nih.gov

Studies in healthy cats have also demonstrated a dose-related increase in cardiac systolic function. mdpi.comresearchgate.net Higher doses of this compound were associated with increased numbers of certain heart rhythm complexes and changes in echocardiographic parameters. nih.gov In patients with congestive heart failure, cardiovascular variables initially change with increasing plasma drug levels, reaching a maximum effect approximately 4 hours after administration. nih.gov However, a steady state of hemodynamic improvement is typically achieved after a period of maintenance therapy. nih.gov The drug's vasodilatory properties, resulting from the inhibition of phosphodiesterase 3, contribute to a decrease in systemic vascular resistance. nih.gov

Bioequivalence Studies of Different Formulations

Several studies have been conducted to assess the bioequivalence of different formulations of this compound, such as oral solutions and chewable tablets or capsules. These studies are crucial for ensuring that different formulations can be used interchangeably.

A study comparing a novel oral solution of this compound to chewable tablets in Beagle dogs concluded that the two formulations were bioequivalent based on both pharmacokinetic and pharmacodynamic data. researchgate.netnih.govnih.gov Another study demonstrated the bioequivalence of a this compound oral solution with a reference solution formulation in healthy Beagle dogs, with the relative ratios of geometric mean concentrations for key pharmacokinetic parameters falling within the accepted range of 80–125%. mdpi.comelsevierpure.comnih.govresearchgate.net Similarly, a newly developed 1.5-mg/mL oral solution was found to be bioequivalent to 5-mg capsules in adult Beagle dogs. nih.gov These findings support the use of liquid formulations, which can facilitate more accurate dosing, particularly in smaller patients. researchgate.netnih.govnih.govnih.gov

| Parameter | Oral Solution (Mean ± SD) | Chewable Tablet (Mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 269.6 ± 50.4 | 240.9 ± 15.6 |

| AUC (ng*h/mL) | Data not available | Data not available |

Pharmacodynamic Endpoints in Research Studies

Research studies evaluating the pharmacodynamic effects of this compound utilize various endpoints to assess its impact on cardiovascular function. Common endpoints include echocardiographic indices, which provide non-invasive measures of cardiac structure and function.

In dogs, this compound has been shown to significantly increase ejection fraction and fractional shortening, and decrease left ventricular internal diameter at end systole (LVIDs). e-jvc.orgum.ac.ir These changes are indicative of improved systolic function. nih.govfrontiersin.org Studies have also reported a reduction in left atrial and left ventricular size in dogs with myxomatous mitral valve disease treated with this compound, a phenomenon known as reverse remodeling. mdpi.com

In healthy rabbits, this compound administration resulted in increased fractional shortening, ejection fraction, and stroke volume, along with a decrease in LVIDs. um.ac.ir In cats, this compound has been shown to increase cardiac systolic function, with significant correlations observed between changes in myocardial velocity and plasma concentrations of this compound and its active metabolite, ODMP. mdpi.comresearchgate.net Other pharmacodynamic endpoints investigated in research include changes in mitral regurgitation severity, diastolic function, and circulating biomarkers like NT-proBNP. frontiersin.org

| Parameter | Effect Observed | Reference |

|---|---|---|

| Fractional Shortening (FS) | Increase | e-jvc.orgum.ac.ir |

| Ejection Fraction (EF) | Increase | um.ac.irnih.gov |

| Left Ventricular Internal Diameter at End Systole (LVIDs) | Decrease | e-jvc.orgum.ac.ir |

| Left Atrial to Aortic Root Ratio (LA/Ao) | Decrease | mdpi.com |

Safety and Tolerability Profiles in Research Settings

Adverse Event Monitoring in Clinical Trials

Clinical trials investigating Pimobendan (B44444) have incorporated rigorous monitoring for adverse events to comprehensively assess its safety profile. In a prospective, randomized, placebo-controlled, blinded, multicenter clinical trial involving dogs with preclinical myxomatous mitral valve disease (MMVD), the proportion of dogs experiencing adverse events was not significantly different between the this compound and placebo groups. vetsmart.com.brcanadianveterinarians.net In this study, 130 dogs in the this compound group and 158 dogs in the placebo group experienced an event, with 48 dogs in the this compound group and 18 in the placebo group being censored. vetsmart.com.brcanadianveterinarians.net

Another study in cats with cardiomyopathy and congestive heart failure (CHF) also evaluated the safety and tolerability of this compound. Adverse effects suspected to be related to this compound administration occurred in 12 out of 260 cats (4.6%), with no significant difference in incidence between cats with or without outflow tract obstruction. nih.govresearchgate.net These reported adverse effects were generally mild and included hyporexia, anorexia, lethargy, and vomiting. vin.com this compound was discontinued (B1498344) in 4 out of 260 cats (1.5%) due to adverse effects, with no difference between the groups. researchgate.net

In a human study evaluating long-term treatment with this compound in patients with mild to moderate chronic heart failure, combined adverse cardiac events occurred in 15.9% of patients in the this compound group compared to 26.3% in the placebo group over 52 weeks. nih.govresearchgate.net The cumulative incidence of combined adverse cardiac events was 45% lower in the this compound group. nih.govresearchgate.net

Data from clinical trials are often presented in tables to provide a clear overview of observed adverse events across different treatment groups.

| Study Population | Treatment Group | Incidence of Adverse Events | Notes |

| Dogs with preclinical MMVD vetsmart.com.brcanadianveterinarians.net | This compound | Not significantly different from placebo | Proportion of dogs experiencing events was similar. vetsmart.com.brcanadianveterinarians.net |

| Placebo | - | - | |

| Cats with cardiomyopathy and CHF nih.govresearchgate.net | This compound | 4.6% (12/260) | Included hyporexia, anorexia, lethargy, vomiting. vin.com |

| Human patients with chronic heart failure nih.govresearchgate.net | This compound | 15.9% | Combined adverse cardiac events over 52 weeks. nih.govresearchgate.net |

| Placebo | 26.3% | Combined adverse cardiac events over 52 weeks. nih.govresearchgate.net |

Renal Function Assessment

Research has explored the effects of this compound on renal function, particularly in the context of concurrent cardiac and potential renal issues. Some evidence suggests that this compound may enhance kidney function. studypages.com Studies in healthy animals receiving this compound for short durations did not observe alterations in renal function. redalyc.orgresearchgate.net Similarly, a study investigating the acute effects of this compound and furosemide (B1674285) on the renin-angiotensin-aldosterone system (RAAS) did not find alterations in renal function markers in healthy animals. redalyc.orgavma.org

In preclinical studies involving healthy dogs, this compound has been shown to increase cardiac output and renal blood flow, and potentially offset furosemide-induced prerenal azotemia. nih.gov A study in dogs with experimentally induced mitral regurgitation revealed a significant increase in renal blood flow and a slight increase in glomerular filtration rate (GFR) at standard doses of this compound. avma.org Conversely, a study in healthy dogs found no significant difference in GFR between those receiving standard-dosage this compound and a control group. avma.org

A prospective, randomized, double-blinded, placebo-controlled clinical study in nonazotemic dogs with stage B2 MMVD aimed to determine the effects of standard and high-dose this compound on GFR and cardiac function. nih.gov The results suggested that this compound, at both standard and high doses, might not significantly affect renal function in this population within the study constraints. nih.gov In a clinical study comparing this compound and benazepril (B1667978) in Cavalier King Charles Spaniels with chronic degenerative mitral valve disease, an increase in blood creatinine (B1669602) levels was observed in the this compound group, although levels remained within the normal range for most dogs. redalyc.org This finding warrants further exploration in subsequent studies. redalyc.org

Gastrointestinal Disturbances

Gastrointestinal disturbances have been reported as potential adverse effects in research settings involving this compound. In a study evaluating the safety and tolerability of this compound in cats with cardiomyopathy and CHF, mild gastrointestinal effects such as hyporexia, anorexia, and vomiting were among the suspected adverse events. nih.govvin.com

In a study assessing the clinical efficacy of this compound in dogs with chronic mitral valvular diseases, reported adverse effects included gastrointestinal signs in a subset of the dogs. e-jvc.org In a preliminary bioequivalence study of an oral this compound solution in Beagle dogs, the animals tolerated the formulations well, with no obvious clinical signs of gastrointestinal discomfort or other undesirable effects observed after administration. nih.gov

While gastrointestinal effects like decreased appetite and diarrhea are considered among the most likely adverse effects, they are generally reported as relatively rare and typically associated with the chewable tablet formulation. todaysveterinarypractice.comtokyovets.comvcahospitals.com

Long-Term Safety and Chronic Administration Considerations

The long-term safety and implications of chronic administration of this compound have been evaluated in various studies. In the EPIC study, a large-scale clinical trial in dogs with preclinical MMVD, chronic administration of this compound was found to be safe and well tolerated, with adverse events not differing significantly between the treatment and placebo groups. vetsmart.com.brcanadianveterinarians.net This study demonstrated that dogs in the this compound group lived longer, indicating the safety of chronic use in this population. vetsmart.com.brcanadianveterinarians.net

Studies in human patients with chronic heart failure have also assessed the long-term effects of this compound. One study evaluating 52 weeks of treatment found that long-term administration significantly lowered morbidity and improved physical activity without increasing the risk of mortality. nih.govresearchgate.net

However, clinical reports in dogs chronically treated with this compound have described adverse cardiac effects, such as increased regurgitant fraction and left atrial enlargement, which showed some reversal upon cessation of therapy. cabidigitallibrary.org A prospective study in dogs with naturally occurring mild, asymptomatic mitral valve disease treated with this compound demonstrated increased regurgitant fraction and the induction of mitral valve lesions, including acute focal hemorrhages, endothelial papillary hyperplasia, and infiltration of chordae tendinea with glycosaminoglycans. cabidigitallibrary.org These findings suggest that while generally well-tolerated, chronic administration warrants careful monitoring for potential cardiac structural changes, particularly in specific patient subsets or at certain disease stages. Regularly and cautiously examining patients treated chronically with this compound for any worsening mitral valvular lesions and regurgitation is recommended. tokyovets.com

Comparative Research and Combination Therapies

Pimobendan (B44444) vs. Other Inotropic Agents

This compound is classified as an inodilator, possessing both positive inotropic and vasodilatory properties, which distinguishes it from traditional inotropic agents like cardiac glycosides. redalyc.orgtodaysveterinarypractice.com

This compound vs. Digoxin (B3395198)

Digoxin, a cardiac glycoside, has historically been a cornerstone in managing congestive heart failure (CHF). redalyc.org It increases intracellular calcium by inhibiting the Na+/K+ ATPase pump, thereby enhancing myocardial contractility. redalyc.org However, unlike this compound, it is not considered a strong positive inotrope and does not possess vasodilatory effects. redalyc.orgleadervet.com

Clinical research has directly compared the efficacy of this compound to digoxin in canines with heart failure. A prospective, randomized, double-blind clinical trial evaluated the clinical response in dogs with heart failure due to chronic degenerative mitral valve disease (CDMVD) treated with either digoxin or this compound in addition to conventional therapy (furosemide and benazepril). redalyc.org The study found that the this compound group showed a lower physical exam score and an increased early mitral inflow velocity by day 28, suggesting clinical improvement. redalyc.org In contrast, the digoxin and placebo groups did not show any significant differences throughout the 28-day treatment period. redalyc.org While digoxin has been used for managing heart failure in dogs with CDMVD, particularly with left ventricular dilation or myocardial dysfunction, studies suggest this compound leads to greater clinical improvement and a better quality of life. redalyc.orgamazonaws.com

| Feature | This compound | Digoxin |

|---|---|---|

| Drug Class | Inodilator (Benzimidazole-pyridazinone derivative) todaysveterinarypractice.com | Cardiac Glycoside redalyc.org |

| Primary Mechanism | Calcium sensitization of contractile proteins and phosphodiesterase III (PDEIII) inhibition todaysveterinarypractice.come-jvc.org | Inhibition of the sarcolemmal Na+/K+ ATPase pump redalyc.org |

| Inotropic Effect | Positive inotropy without increasing myocardial oxygen demand redalyc.org | Positive inotropy leadervet.com |

| Vasodilatory Effect | Arteriovenous dilation todaysveterinarypractice.com | None leadervet.com |

| Clinical Trial Outcome (vs. Placebo/Digoxin in CDMVD) | Showed significant clinical improvement over 28 days redalyc.org | No significant difference from placebo over 28 days redalyc.org |

This compound in Combination with Other Cardiovascular Medications

This compound is rarely used as a sole therapy for congestive heart failure and is typically administered as part of a multi-drug regimen. dvm360.comdvm360.com Its compatibility and additive effects with other standard cardiac drugs are crucial to its clinical utility. dvm360.comtodaysveterinarypractice.com

The combination of this compound with an Angiotensin-Converting Enzyme (ACE) inhibitor, such as benazepril (B1667978) or enalapril (B1671234), is a common strategy in managing CHF. nih.govnih.gov ACE inhibitors work by reducing the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid retention. todaysveterinarypractice.comnih.gov The modest vasodilator action of this compound is considered additive to that of ACE inhibitors. dvm360.comdvm360.com

The QUEST (Quality of life and Extension of Survival Time) study, a large-scale clinical trial, directly compared the efficacy of this compound against the ACE inhibitor benazepril in dogs with CHF caused by myxomatous mitral valve disease (MMVD). nih.govcvdvm.com Both groups received conventional diuretic therapy. nih.gov The results demonstrated a significant survival advantage for the this compound group. nih.goved.ac.uk

| Outcome Measure | This compound Group | Benazepril Group | Significance |

|---|---|---|---|

| Median Time to Primary Endpoint (Cardiac Death, Euthanasia, or Treatment Failure) | 267 days nih.gov | 140 days nih.gov | P = 0.0099 nih.gov |

| Overall Efficacy (vs. Benazepril at Day 56) | Superior overall efficacy rating for this compound allenpress.com | P < 0.0001 allenpress.com | |

| Dropout Rate (Lack of Efficacy/Death in 4 Weeks) | 11% vetcontact.com | 34% vetcontact.com | Significantly lower for this compound (P < 0.05) vetcontact.com |

While the combination of this compound and an ACE inhibitor is standard, some research suggests that adding an ACE inhibitor to a regimen of this compound and furosemide (B1674285) may not provide additional survival benefits. The VALVE trial, a prospective, single-blinded, randomized multicenter study, found that the addition of the ACE inhibitor ramipril (B1678797) to this compound and furosemide did not have a beneficial effect on survival time in dogs with CHF secondary to MMVD. nih.gov

Diuretics, particularly the loop diuretic furosemide, are fundamental in managing the signs of congestion (e.g., pulmonary edema) associated with heart failure. dvm360.commainlinevs.com this compound is routinely and safely administered with diuretics. dvm360.comdvm360.com The improved heart function resulting from this compound may even allow for a reduction in the furosemide dosage in some cases. dvm360.com

Studies have shown that the combination of furosemide and this compound is more effective than combining furosemide with an ACE inhibitor for treating heart failure in dogs with MMVD. mainlinevs.com The concurrent use of this compound with furosemide and other diuretics like spironolactone (B1682167) has been observed to be safe and effective. dvm360.comtodaysveterinarypractice.com Research indicates that this compound does not prevent the activation of the renin-angiotensin-aldosterone system (RAAS) associated with furosemide treatment, suggesting that concurrent treatment with an ACE inhibitor is beneficial to block this activation. vetfolio.com A triple therapy approach combining this compound, furosemide, and an ACE inhibitor like enalapril has been shown to enhance cardiac autonomic modulation in dogs with symptomatic MMVD. nih.gov

This compound can be administered with digoxin, particularly in cases complicated by atrial fibrillation, to help control ventricular response rates. dvm360.comdvm360.com Clinical experience has not shown that co-administration of this compound significantly increases serum digoxin concentrations. dvm360.com However, one retrospective study noted an increase in cardiac arrhythmias in dogs treated with a combination of this compound and digoxin, particularly at higher dosages of both drugs. chula.ac.th This suggests that while the combination can be beneficial, careful monitoring is warranted. chula.ac.th Theoretically, this compound could increase the rate of intestinal digoxin absorption, though this has not been consistently observed to be clinically significant. dvm360.comdvm360.com

Amlodipine (B1666008) is a calcium channel blocker used primarily for its potent vasodilatory effects to reduce afterload, making it useful as an anti-hypertensive agent. ufrgs.brresearchgate.net It is sometimes used in combination with this compound in dogs with advanced mitral valve disease, especially when overt or impending congestive heart failure occurs despite treatment with an ACE inhibitor and spironolactone. dvm360.com The additive vasodilator effects should be anticipated, and while generally well-tolerated, mild systemic hypotension has been reported in a dog on a combination of an ACE inhibitor and amlodipine when this compound was added. dvm360.comdvm360.com

A prospective, randomized, double-blind study compared the effects of this compound and amlodipine in dogs with stage C chronic mitral valve regurgitation who were also receiving conventional therapy (furosemide and enalapril). cabidigitallibrary.org The study found no significant differences in most echocardiographic parameters, electrocardiographic parameters, or systolic blood pressure between the two groups over a sixty-day period. researchgate.netcabidigitallibrary.org

Pentoxifylline is a methylxanthine derivative known for its hemorheologic and anti-inflammatory effects, which can be beneficial in conditions involving poor microcirculation. e-jvc.org A study evaluating the pharmacokinetics and pharmacodynamics of a novel this compound-pentoxifylline liquid mixture administered orally to healthy dogs found no significant alterations in the absorption, metabolism, or excretion of this compound when given with pentoxifylline. e-jvc.orge-jvc.org The half-life of this compound in the combination mixture was similar to that reported for this compound administered alone. e-jvc.org The combination was well-tolerated and produced significant changes in echocardiographic indices related to cardiac function, such as fractional shortening. e-jvc.orge-jvc.org

Impact on Quality of Life and Clinical Outcomes in Combination Regimens

The integration of this compound into multi-drug regimens for congestive heart failure (CHF) has been shown to significantly improve clinical outcomes and quality of life in canine patients. nih.gov Research indicates that when used in combination with conventional therapies such as angiotensin-converting enzyme (ACE) inhibitors and diuretics, this compound leads to enhanced quality of life and a reduction in mortality for dogs with CHF secondary to dilated cardiomyopathy (DCM) or myxomatous mitral valve disease (MMVD). nih.govnih.gov

Studies directly comparing this compound-based combination therapies to more traditional regimens have consistently demonstrated the superiority of including this compound. When added to a conventional treatment plan that includes diuretics and ACE inhibitors, this compound significantly prolongs survival time. nih.gov A retrospective study involving dogs with CHF caused by MMVD found that the addition of this compound to conventional therapy more than doubled the median survival time compared to conventional therapy alone. nih.govnih.gov Furthermore, the group receiving a standard dose of this compound in their regimen had a significantly lower rate of pulmonary edema recurrence, a critical clinical outcome affecting both quality of life and survival. nih.govnih.gov

Table 1: Clinical Outcomes of this compound in Combination with Conventional Therapy for CHF Conventional therapy included ACE inhibitors and/or diuretics.

| Metric | Conventional Therapy Only | Conventional Therapy + Low-Dose this compound | Conventional Therapy + Standard-Dose this compound |

| Median Survival Time | 136 days | 277 days | 334 days |

| 1-Year Survival Rate | 23% | 37% | 46% |

| Pulmonary Edema Reoccurrence Rate | 62% | 59% | 43% |

Data sourced from a retrospective study on dogs with congestive heart failure due to myxomatous mitral valve disease. nih.govnih.gov

Table 2: Comparative Efficacy of this compound vs. Benazepril Regimens Both groups had subgroups concurrently treated with furosemide.

| Metric | This compound Group | Benazepril Group | Statistical Significance |

| Median Survival Time (Long-Term) | 415 days | 128 days | P=0.0022 |

| Heart Insufficiency Score (Day 56) | Statistically significant improvement | Less improvement | P=0.0011 (in favor of this compound) |

| Overall Efficacy Rating (Day 56) | Superior | Lower | P<0.0001 (in favor of this compound) |

Data from a randomized, controlled study in dogs with overt heart failure from atrioventricular valvular disease. allenpress.com

The question of whether a "triple therapy" combining this compound, an ACE inhibitor, and a diuretic is superior to a "dual therapy" of this compound and a diuretic has also been a subject of investigation. The VALVE trial, which evaluated the addition of the ACE inhibitor ramipril to a regimen of this compound and furosemide, found no additional beneficial effect on survival time. nih.gov This suggests that while both this compound and ACE inhibitors have roles in cardiac therapy, the addition of an ACE inhibitor to a this compound-based protocol may not extend survival further in dogs with CHF secondary to MMVD. nih.gov Other studies have echoed this, finding no significant difference in survival between patients receiving this compound alone versus those receiving both this compound and benazepril. amazonaws.comvin.com

Ultimately, the inclusion of this compound in therapeutic regimens for heart failure has been proven to improve quality of life, reduce clinical signs such as respiratory and circulatory failure, and significantly extend survival times. koreascience.kr

Future Directions and Emerging Research Avenues for Pimobendan

Molecular and Genetic Underpinnings of Response to Pimobendan (B44444)

Understanding the precise molecular and genetic factors influencing an individual's response to this compound is a key area of future research. While the primary mechanisms involving PDEIII inhibition and calcium sensitization are known, inter-individual variability in response suggests that other pathways and genetic polymorphisms may play a role. Research is exploring how genetic variations might affect drug metabolism, target protein expression, or downstream signaling pathways influenced by this compound. Studies using genetic models, such as knock-in mouse models of dilated cardiomyopathy, are being employed to investigate the underlying molecular and cellular mechanisms of this compound's efficacy nih.gov. This includes examining its effects on myocardial remodeling and calcium handling at a molecular level nih.gov. The study of the molecular and genetic basis of disease is a broad field that seeks to understand how genetic mutations and molecular mechanisms contribute to disease development and progression, including cardiovascular diseases cdfd.org.in. Research into genotype-treatment interactions is also being conducted to identify genetic predictors of response to various treatments, which could be applicable to this compound plos.org.

Advanced Imaging Modalities in Assessing this compound Effects

Advanced cardiac imaging techniques offer powerful tools to non-invasively assess the effects of this compound on cardiac structure and function with greater detail and sensitivity. While echocardiography is commonly used, future research may leverage modalities such as cardiac magnetic resonance imaging (MRI), computed tomography (CT), and nuclear cardiology to gain a more comprehensive understanding of the drug's impact ucsd.edu. These techniques can provide detailed information on myocardial tissue characteristics, blood flow dynamics, and metabolic activity, potentially revealing subtle changes induced by this compound that are not detectable with conventional methods. Advanced imaging can help to further quantify parameters like ventricular volumes, ejection fraction, myocardial strain, and even assess changes in mitochondrial function in vivo.

Novel Formulations and Delivery Systems Research

Research into novel formulations and delivery systems for this compound aims to improve its pharmacokinetic profile, enhance bioavailability, and potentially enable new routes of administration. Given the pH-dependent solubility of this compound, efforts are being made to develop formulations that ensure rapid dissolution and reliable absorption across varying gastrointestinal conditions google.com. This includes research into amorphous solid dispersions to enhance bioavailability researchgate.net. Studies are also exploring the use of carrier matrices and microencapsulation technologies to improve dissolution and absorption characteristics google.comgoogle.com. The development of controlled-release formulations, such as those utilizing guar (B607891) gum printlets, is being investigated to potentially tailor drug doses and provide personalized veterinary medicines researchgate.net. These advancements could lead to more predictable drug levels, reduced dosing frequency, and potentially improved therapeutic outcomes.

Extended Applications in Diverse Animal Species and Cardiac Pathologies

While this compound is primarily known for its use in dogs with MMVD and DCM, research is exploring its potential applications in other animal species and a wider range of cardiac conditions. Early experimental studies in animal models of human cardiac disease contributed to the evaluation of this compound in dogs amazonaws.com. Studies have evaluated its use in cats with conditions like hypertrophic cardiomyopathy, although results and recommendations may differ from those in dogs. Investigating its efficacy and safety in other species, such as cattle, horses, or exotic animals, for various cardiac pathologies could expand its therapeutic utility. Furthermore, research may explore its benefits in less common or early stages of heart disease in currently treated species, or in conjunction with other therapeutic agents. Studies have investigated the effects of this compound in a rat model of mitral regurgitation, demonstrating its potential in preventing cardiac dysfunction and preserving myocyte ultrastructure nih.govresearchgate.net.

Pharmacogenomics and Personalized Cardiovascular Medicine